molecular formula C14H14N2O B12203034 2-(p-Methylbenzamido)-3-picoline CAS No. 36845-01-9

2-(p-Methylbenzamido)-3-picoline

Cat. No.: B12203034
CAS No.: 36845-01-9
M. Wt: 226.27 g/mol
InChI Key: XKCKSAJWVZAVIO-UHFFFAOYSA-N
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Description

2-(p-Methylbenzamido)-3-picoline (CAS: 36845-01-9) is a substituted benzamido-picoline derivative characterized by a p-methylbenzamido group attached to the 2-position of a 3-picoline (3-methylpyridine) backbone.

The synthesis of such compounds typically involves coupling reactions between substituted benzoyl chlorides and aminopicolines.

Properties

CAS No.

36845-01-9

Molecular Formula

C14H14N2O

Molecular Weight

226.27 g/mol

IUPAC Name

4-methyl-N-(3-methylpyridin-2-yl)benzamide

InChI

InChI=1S/C14H14N2O/c1-10-5-7-12(8-6-10)14(17)16-13-11(2)4-3-9-15-13/h3-9H,1-2H3,(H,15,16,17)

InChI Key

XKCKSAJWVZAVIO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=C(C=CC=N2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(p-Methylbenzamido)-3-picoline typically involves the reaction of 3-picoline with p-methylbenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of 2-(p-Methylbenzamido)-3-picoline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(p-Methylbenzamido)-3-picoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The picoline ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(p-Methylbenzamido)-3-picoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Properties

Substituent Effects on Ionization Potential (IP) and Electron Affinity (EA)

Density Functional Theory (DFT) studies on substituted picolines reveal that:

  • Para-substituted benzamido groups (e.g., p-methyl in 2-(p-methylbenzamido)-3-picoline) exhibit higher ionization potentials (IP) compared to meta-substituted analogs, suggesting greater stability against oxidation .
  • Electron affinity (EA) decreases as the number of electron-donating substituents (e.g., methyl groups) increases. For example, unsubstituted benzamido-picolines show higher EA than monosubstituted derivatives like 2-(p-methylbenzamido)-3-picoline .
Key Comparisons with Selected Analogs
Compound Name CAS Number Substituent Position/Type Key Properties
2-(p-Chlorobenzamido)-3-picoline 36845-02-0 p-Cl on benzamido Higher EA and reactivity due to electron-withdrawing Cl; lower IP than methyl
2-(p-Nitrobenzamido)-3-picoline 17710-04-2 p-NO₂ on benzamido Strong electron-withdrawing effects; high redox activity, potential toxicity
2-(p-Aminobenzamido)-3-picoline 17710-06-4 p-NH₂ on benzamido Enhanced solubility in polar solvents; potential for hydrogen bonding
2-(p-Methylbenzamido)-4-picoline 36845-05-3 4-picoline backbone Lower steric hindrance than 3-picoline analogs; altered bioactivity

Biological Activity

2-(p-Methylbenzamido)-3-picoline is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12H12N2O
  • Molecular Weight : 200.24 g/mol
  • CAS Number : 36845-01-9
  • IUPAC Name : 2-(p-Methylbenzamido)-3-picoline

The biological activity of 2-(p-Methylbenzamido)-3-picoline is primarily attributed to its interaction with various biological targets, including enzymes and receptors. It has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular signaling and metabolic responses.

Biological Activity Overview

Research indicates that 2-(p-Methylbenzamido)-3-picoline exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, inhibiting the growth of certain bacterial strains.
  • Anticancer Potential : Some studies have indicated that it may inhibit cancer cell proliferation through apoptosis induction.
  • Neuroprotective Effects : Evidence suggests potential neuroprotective effects, possibly through modulation of neurotransmitter systems.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
NeuroprotectiveModulation of neurotransmitter release

Table 2: Case Studies and Findings

StudyMethodologyKey Findings
In vitro studyCell culture assaysSignificant reduction in cancer cell viability
Animal modelRodent modelsNeuroprotective effects observed in behavioral tests
Enzyme inhibitionEnzymatic assaysEffective inhibition of specific metabolic enzymes

Case Studies

  • Antimicrobial Activity : A study conducted on various bacterial strains demonstrated that 2-(p-Methylbenzamido)-3-picoline inhibited the growth of Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.
  • Anticancer Research : In vitro experiments using human cancer cell lines showed that treatment with the compound resulted in a dose-dependent decrease in cell viability, indicating its potential as an anticancer agent. The mechanism was linked to the activation of apoptotic pathways.
  • Neuroprotection : Research involving animal models indicated that administration of the compound led to improvements in cognitive function and reduced neurodegeneration markers, suggesting a protective effect against neurotoxic agents.

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